2-(4-Bromo-2,3,5,6-tetrafluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

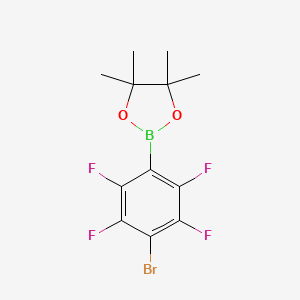

This compound is a boronic ester featuring a tetrafluorinated phenyl ring with a bromine substituent at the para position. Its structure combines electron-withdrawing fluorine atoms and a bromine atom, making it highly electron-deficient. Such derivatives are critical in Suzuki-Miyaura cross-coupling reactions, where the boronate group facilitates carbon-carbon bond formation. The bromine substituent also provides a reactive site for further functionalization, such as nucleophilic substitution or additional coupling steps .

Properties

CAS No. |

1111096-10-6 |

|---|---|

Molecular Formula |

C12H12BBrF4O2 |

Molecular Weight |

354.93 g/mol |

IUPAC Name |

2-(4-bromo-2,3,5,6-tetrafluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C12H12BBrF4O2/c1-11(2)12(3,4)20-13(19-11)5-7(15)9(17)6(14)10(18)8(5)16/h1-4H3 |

InChI Key |

FWPCPWPEIQINBH-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C(=C2F)F)Br)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,3,5,6-tetrafluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromo-2,3,5,6-tetrafluorophenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,3,5,6-tetrafluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

Coupling Reactions: Require a palladium catalyst and a base such as potassium carbonate or sodium hydroxide.

Major Products

Substitution Reactions: Yield substituted phenyl derivatives.

Coupling Reactions: Produce biaryl compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

2-(4-Bromo-2,3,5,6-tetrafluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of novel small-molecule drugs targeting various diseases, including cancer and neurodegenerative disorders.

Protein-Protein Interaction Studies: Incorporated into probes to study protein-protein interactions, providing insights into potential drug targets.

Material Science: Utilized in the development of organic optoelectronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,3,5,6-tetrafluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in coupling reactions, forming stable carbon-carbon bonds. The boronic ester group interacts with palladium catalysts to facilitate these reactions, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties and Reactivity

The electronic and steric profiles of boronic esters are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Table 1: Comparative Properties of Selected Boronic Esters

Key Observations:

- Electron-Withdrawing Effects: The target compound’s tetrafluoro-bromo substitution creates a stronger electron-deficient environment compared to non-brominated analogs like 2c or PN-8453. This enhances oxidative addition rates in Pd-catalyzed reactions but may reduce nucleophilic aromatic substitution reactivity due to decreased ring electron density .

- Bromine as a Leaving Group : The para-bromine substituent differentiates the target compound from analogs like 2c, enabling sequential functionalization (e.g., Suzuki coupling followed by Br substitution) .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The target compound’s bromine substituent remains inert under standard coupling conditions, allowing selective reaction at the boronate group. In contrast, chloro-substituted analogs (e.g., 2-(2,6-dichlorophenyl)-...) may require harsher conditions for activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.